Home > Products > Screening Compounds P70031 > Human Defensin NP-1
Human Defensin NP-1 - 136661-76-2

Human Defensin NP-1

Catalog Number: EVT-1215374
CAS Number: 136661-76-2
Molecular Formula: C150H222N44O38S6
Molecular Weight: 3442 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human defensin NP-1 is synthesized in the azurophilic granules of neutrophils, which are a type of white blood cell involved in the body's first line of defense against infections. Defensins are classified into three main categories based on their structure: alpha, beta, and theta defensins. Human defensin NP-1 falls under the alpha-defensin category, specifically known as human alpha-defensin 1. The gene encoding this peptide is located on chromosome 8 and is part of a cluster that includes other alpha-defensins.

Synthesis Analysis

Synthesis of human defensin NP-1 can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In one notable study, a mutated version of NP-1 was produced using a plant expression system in Chlamydomonas ellipsoidea. The process involved the following steps:

  1. Gene Construction: A plant expression vector containing the mutated NP-1 gene was constructed. This vector included selection markers for antibiotic resistance.
  2. Transformation: The vector was introduced into C. ellipsoidea using electroporation.
  3. Cultivation: Transgenic lines were cultivated under controlled conditions (22°C, specific light cycles) to promote expression.
  4. Isolation: After fermentation, cells were harvested and disrupted to extract the peptide, which was then purified using various biochemical techniques including centrifugation and chromatography .

This method demonstrated high yield production (approximately 11.42 mg/l) over multiple generations, showcasing an efficient approach for synthesizing defensins.

Molecular Structure Analysis

Human defensin NP-1 consists of 30 amino acids with a molecular weight of approximately 3.4 kDa. Its structure features:

  • Cysteine Residues: The peptide contains six cysteine residues that form disulfide bonds, contributing to its stable three-dimensional conformation.
  • Beta-Sheet Formation: Structural studies indicate that NP-1 exhibits a triple-stranded beta-sheet configuration, which is crucial for its antimicrobial activity .

Nuclear magnetic resonance studies have shown that NP-1 can form dimers or higher-order aggregates in solution, further emphasizing its structural complexity.

Chemical Reactions Analysis

Human defensin NP-1 participates in various biochemical reactions primarily related to its antimicrobial function:

  • Membrane Disruption: The peptide interacts with bacterial membranes, leading to disruption and subsequent cell lysis.
  • Inhibition of Viral Infection: Studies have shown that NP-1 can inhibit adenoviral infections by interacting with viral particles and preventing their entry into host cells .

These reactions are essential for its role in host defense mechanisms.

Mechanism of Action

The mechanism of action of human defensin NP-1 involves several key processes:

  1. Membrane Interaction: The cationic nature of NP-1 allows it to bind to negatively charged bacterial membranes.
  2. Pore Formation: Upon binding, the peptide can insert itself into the membrane, forming pores that disrupt osmotic balance and lead to cell death.
  3. Immune Modulation: Beyond direct antimicrobial activity, NP-1 also plays a role in modulating immune responses by attracting immune cells to sites of infection .

Experimental data indicate that NP-1 retains significant antibacterial activity even in high-salt conditions, highlighting its robustness as an antimicrobial agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of human defensin NP-1 include:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The peptide exhibits stability at room temperature for short periods but is best stored at low temperatures to maintain activity .
  • Purity: Recombinant forms typically show high purity levels (>98%) when analyzed via techniques such as high-performance liquid chromatography .

These properties are vital for its application in research and therapeutic contexts.

Applications

Human defensin NP-1 has several scientific applications:

  • Antimicrobial Research: Due to its broad-spectrum activity against bacteria and viruses, it serves as a model for developing new antimicrobial agents.
  • Immunotherapy: Its ability to modulate immune responses makes it a candidate for therapeutic interventions aimed at enhancing host defense mechanisms.
  • Biotechnology: The methods developed for synthesizing NP-1 could be applied to produce other defensins or similar peptides for research purposes .
Molecular Characterization of Human Defensin NP-1

Primary Structure & Sequence Variants

HNP-1 is a 30-amino acid cationic peptide (molecular mass ~3.4 kDa) with the primary sequence: ACYCRIPACIAGERRYGTCIYQGRLWAFCC [1] [9]. Its structure is characterized by:

  • High Cationicity: A net charge of +3 at physiological pH, conferred by four arginine residues (Arg5, Arg14, Arg15, Arg24) balanced by one glutamate (Glu13) [6] [9].
  • Conserved Cysteine Framework: Six invariant cysteine residues forming the scaffold for three essential disulfide bonds [1] [5].
  • Minimal Sequence Variation: HNP-1, HNP-2, and HNP-3 share near-identical sequences. HNP-2 (29 residues) is a proteolytic product of HNP-1 and HNP-3 lacking the N-terminal alanine. HNP-3 differs from HNP-1 only at position 1 (Asp instead of Ala). HNP-4 exhibits greater divergence (only ~32% homology) [1] [6].

Table 1: Human Neutrophil Peptide (HNP) Sequence Variants

DefensinAmino Acid SequenceLengthNet ChargeKey Distinguishing Feature
HNP-1ACYCRIPACIAGERRYGTCIYQGRLWAFCC30 aa+3N-terminal Ala
HNP-2CYCRIPACIAGERRYGTCIYQGRLWAFCC29 aa+3Proteolytic product of HNP-1/HNP-3 (lacks N-term Ala)
HNP-3DCYCRIPACIAGERRYGTCIYQGRLWAFCC30 aa+3N-terminal Asp (vs. Ala in HNP-1)
HNP-4VCSCRLVFCRRTELRVGNCLIGGVSFTYCCTRV35 aa+3/+4*Lower homology, longer chain

*HNP-4 net charge varies slightly depending on reporting source.

Cysteine-Stabilized β-Sheet Architecture

HNP-1 adopts a compact tripartite structure dominated by a triple-stranded antiparallel β-sheet, forming a structurally rigid "β-sheet core" [1] [9]. This fold is stabilized by the three intramolecular disulfide bonds, creating a characteristic cysteine-stabilized αβ (CSαβ) motif, although the α-helical element is minimal or absent in human α-defensins compared to some insect defensins [8]. Key structural features include:

  • β-Strand Organization: Strand 1 (residues 2-6), Strand 2 (residues 9-13), Strand 3 (residues 16-26). This creates a distorted β-barrel topology [1] [9].
  • Hydrophobic Core: Burial of hydrophobic residues (Phe28, Trp26, Ile6, Tyr16, Tyr21) within the core shields them from solvent and stabilizes the fold [2] [9].
  • Dimerization Interface: HNP-1 self-associates into dimers and higher-order oligomers in solution and crystals, primarily mediated by interactions involving the β3-strand (residues 20-26), particularly the highly conserved Trp26 and Phe28 [2] [6] [9]. Trp26 is critical for dimer stability; its substitution (e.g., W26A) severely disrupts dimer formation and quaternary structure [2].
  • Functional Epitopes: The cationic residues (Arg14, Arg15, Arg24) and the hydrophobic patch centered around Trp26 form a spatially contiguous surface essential for interactions with microbial membranes, viral glycoproteins (e.g., HIV gp120), and bacterial toxins (e.g., Anthrax Lethal Factor) [2] [6]. Alanine scanning mutagenesis demonstrates that Trp26 is the single most critical residue for HNP-1's diverse functions, including bactericidal activity, toxin inhibition, and glycoprotein binding [2]. Hydrophobicity at position 26 correlates directly with functional potency; replacing Trp with straight-chain aliphatic amino acids (Abu, Nva, Nle, Ahp) progressively restores activity as chain length increases [2].

Disulfide Bond Connectivity Patterns

The defining characteristic of α-defensins like HNP-1 is their specific disulfide bond pairing pattern: CysI–CysVI, CysII–CysIV, and CysIII–CysV (using cysteine numbering 1 to 6 based on sequence order) [1] [5]. This topology is crucial for maintaining the functional tertiary structure:

  • Structural Constraint: The CysI–CysVI bond connects the N- and C-termini, forming a cyclic backbone. The CysII–CysIV and CysIII–CysV bonds cross-brace the β-sheet core, providing rigidity and stability against proteolysis [1] [5] [7].
  • Distinction from β-Defensins: β-defensins exhibit a different connectivity: CysI–CysV, CysII–CysIV, CysIII–CysVI. This difference, along with variations in cysteine spacing and precursor gene sequence, underpins the classification of α- and β-defensins into separate evolutionary lineages (trans-defensin and cis-defensin superfamilies, respectively) [5] [7].
  • Functional Non-redundancy: Despite convergent evolution yielding similar compact disulfide-rich folds in defensins across species, the specific disulfide pattern is essential for the unique functional profile of HNP-1. While disulfide bonds are critical for full activity under physiological conditions, studies with linear analogs (HNP-1ΔC, lacking all cysteines) reveal that the linear peptide retains significant, albeit reduced, salt-sensitive antibacterial activity, demonstrating that membrane interaction motifs are partially encoded in the primary sequence [9]. However, the linear peptides lack the broad functional versatility (toxin neutralization, viral inhibition) of the native, disulfide-stabilized HNP-1 [2] [9].

Table 2: Disulfide Bond Connectivity in Defensin Families

Defensin TypeDisulfide Bond PatternCysteine SpacingStructural SuperfamilyKey Functional Implications
α-Defensin (HNP-1)Cys1-Cys6, Cys2-Cys4, Cys3-Cys5Characteristic α-patterntrans-DefensinStabilizes neutrophil α-defensin fold; essential for dimerization, broad functional repertoire (antimicrobial, toxin neutralization, viral inhibition).
β-Defensin (e.g., hBD1)Cys1-Cys5, Cys2-Cys4, Cys3-Cys6Characteristic β-patterncis-DefensinStabilizes epithelial β-defensin fold; primarily antimicrobial/chemotactic.
θ-Defensin (Non-human)Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 (on cyclic backbone)N/Atrans-Defensin (putative)Unique cyclic structure; broad antimicrobial activity.

Post-Translational Modifications & Proteolytic Processing

HNP-1 is synthesized as a 94-amino acid prepropeptide and undergoes precise proteolytic maturation and potential regulatory modifications:

  • Proteolytic Processing:
  • PreproHNP-1: Contains an N-terminal signal peptide (~19-20 aa) and a ~45 aa anionic pro-piece [6] [10].
  • Signal Peptide Cleavage: Occurs co-translationally in the endoplasmic reticulum (ER), yielding proHNP-1 [6] [10].
  • Propiece Function: The anionic pro-piece neutralizes the cationic mature domain, minimizing autocytotoxicity during biosynthesis and storage. Crucially, the C-terminal region of the propiece (residues 40-51) contains essential sorting signals. Deletion studies (e.g., Δ40-51) disrupt subcellular trafficking, preventing accumulation of mature HNP-1 in granules and blocking constitutive secretion of prodefensin [10].
  • Maturation Cleavage: Proteolytic removal of the propiece occurs in the Golgi apparatus or immature granules, likely mediated by proprotein convertases (e.g., Furin or PC1/3) recognizing motifs near the pro/mature junction. This yields the biologically active, 30-aa mature HNP-1 peptide stored in azurophilic granules [6] [10]. Granule proteases may further trim termini (e.g., generating HNP-2 from HNP-1/HNP-3) [1].
  • Regulatory Modifications (ADP-Ribosylation):HNP-1 can be modified post-secretion by extracellular arginine-specific ADP-ribosyltransferase-1 (ART1) [3]. This enzymatic modification:
  • Target Residues: Primarily modifies Arg14, with Arg24 modified after longer exposure. Arg5 (involved in an internal salt bridge with Glu13) is not modified [3].
  • Chemical Consequence: Transfers a negatively charged ADP-ribose moiety (from NAD+) to the guanidino group of arginine. This significantly reduces the peptide's net positive charge (by -2 per modification) [3].
  • Functional Impact:
  • Drastically reduces direct antibacterial activity and cytotoxicity towards eukaryotic cells by impairing electrostatic interactions with negatively charged microbial and cell membranes [3].
  • Abolishes anthrax lethal factor inhibitory activity [2] [3].
  • Does not affect chemotactic activity for immune cells [3].
  • Enhances the ability of HNP-1 to induce interleukin-8 (IL-8) production from epithelial cells (e.g., A549 cells) [3].
  • Physiological Relevance: Mono- and di-ADP-ribosylated HNP-1 forms have been detected in bronchoalveolar lavage (BAL) fluid of patients with inflammatory lung diseases (e.g., idiopathic pulmonary fibrosis, asthma), suggesting this modification acts as an in vivo regulatory switch, modulating defensin function during inflammation [3]. ADP-ribosylation may protect host tissues from excessive defensin-mediated cytotoxicity while amplifying neutrophil recruitment via IL-8 induction.
  • Potential Secondary Modification: ADP-ribosylated arginine (ADPr-Arg14) can sometimes be further processed to ornithine, representing another potential regulatory layer [3].

Table 3: Key Post-Translational Modifications of HNP-1

Modification TypeEnzyme/LocationSite(s)Structural/Biochemical ConsequenceFunctional Consequence
Signal Peptide CleavageSignal Peptidase / ERN-terminusReleases ~20 aa signal peptide; yields proHNP-1.Essential for correct targeting.
Propiece CleavageProprotein Convertases (e.g., Furin) / Golgi or Immature GranulesArg-1↓Ala1 (mature)Releases ~45 aa anionic propiece; yields mature HNP-1.Generates active peptide; propiece guides sorting.
ADP-RibosylationArginine ADP-ribosyltransferase-1 (ART1) / ExtracellularArg14 > Arg24Adds large, negatively charged ADP-ribose; reduces net peptide charge.Reduces antimicrobial & cytotoxic activity; enhances IL-8 induction; neutralizes toxins.
Terminal TrimmingGranule Proteases (Specific identity unclear) / Azurophilic GranulesN-terminus (e.g., Ala1 of HNP-1)Generates shorter forms (e.g., HNP-2 from HNP-1/HNP-3).May fine-tune activity or represent degradation.

The precise molecular architecture of HNP-1 – its specific sequence, stabilized fold, disulfide pattern, and regulated maturation/modification – underpins its remarkable functional versatility in innate host defense, acting as a direct microbicide, toxin neutralizer, viral inhibitor, and immune modulator.

Properties

CAS Number

136661-76-2

Product Name

Human Defensin NP-1

IUPAC Name

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-58-(3-amino-3-oxopropyl)-87-[[(2S)-2-aminopropanoyl]amino]-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid

Molecular Formula

C150H222N44O38S6

Molecular Weight

3442 g/mol

InChI

InChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1

InChI Key

KRJOFJHOZZPBKI-KSWODRSDSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

Synonyms

alpha-defensin 1, human
DEFA1 protein, human
HNP-1
HP-1 peptide
human neutrophil peptide 1
neutrophil granule peptide HP-1

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)[C@H](C)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.